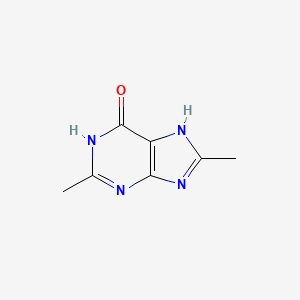
Benzoic acid, 4-(bromomethyl)-3-methyl-, methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(bromomethyl)-3-methylbenzoate is an organic compound with the molecular formula C10H11BrO2 It is a derivative of benzoic acid, where the carboxyl group is esterified with a methyl group, and the benzene ring is substituted with a bromomethyl group and a methyl group
准备方法
Synthetic Routes and Reaction Conditions: Methyl 4-(bromomethyl)-3-methylbenzoate can be synthesized through several methods. One common route involves the bromination of methyl 3-methylbenzoate. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the substitution of a hydrogen atom with a bromine atom on the benzene ring. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the synthesis of methyl 4-(bromomethyl)-3-methylbenzoate may involve large-scale bromination reactors with precise temperature and pressure controls. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the product may involve techniques such as recrystallization or distillation to achieve the desired purity.
化学反应分析
Types of Reactions: Methyl 4-(bromomethyl)-3-methylbenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products:
Nucleophilic Substitution: Formation of substituted benzoates with various functional groups.
Oxidation: Conversion to 4-(bromomethyl)-3-methylbenzoic acid.
Reduction: Formation of 4-(bromomethyl)-3-methylbenzyl alcohol.
科学研究应用
Methyl 4-(bromomethyl)-3-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as a building block for polymers and resins.
作用机制
The mechanism of action of methyl 4-(bromomethyl)-3-methylbenzoate depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In oxidation reactions, the methyl group is converted to a carboxyl group through the transfer of oxygen atoms. The ester group can be reduced to an alcohol by the addition of hydrogen atoms.
相似化合物的比较
Methyl 4-(bromomethyl)-3-methylbenzoate can be compared with other similar compounds such as:
Methyl 4-bromobenzoate: Lacks the additional methyl group, leading to different reactivity and applications.
Methyl 3-methylbenzoate: Lacks the bromomethyl group, resulting in fewer substitution reactions.
Methyl 4-(chloromethyl)-3-methylbenzoate: Similar structure but with a chlorine atom instead of bromine, affecting its reactivity and the types of reactions it undergoes.
The uniqueness of methyl 4-(bromomethyl)-3-methylbenzoate lies in its combination of functional groups, which allows for a diverse range of chemical transformations and applications.
属性
CAS 编号 |
104447-92-9 |
|---|---|
分子式 |
C10H11BrO2 |
分子量 |
243.10 g/mol |
IUPAC 名称 |
methyl 4-(bromomethyl)-3-methylbenzoate |
InChI |
InChI=1S/C10H11BrO2/c1-7-5-8(10(12)13-2)3-4-9(7)6-11/h3-5H,6H2,1-2H3 |
InChI 键 |
TYMBXXFYOJPBDM-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)C(=O)OC)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


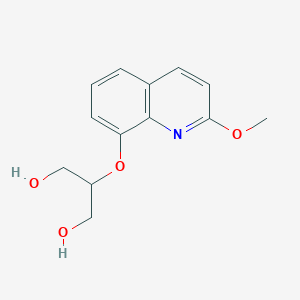



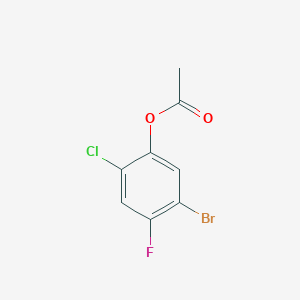
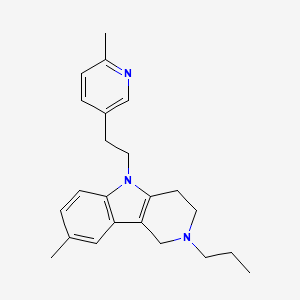
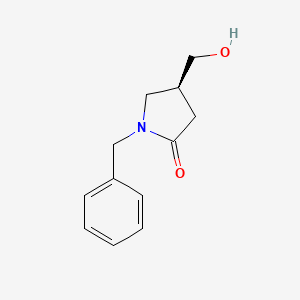
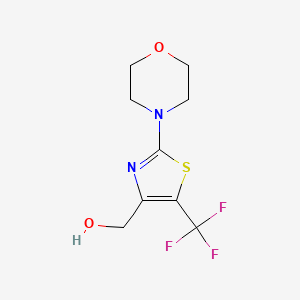
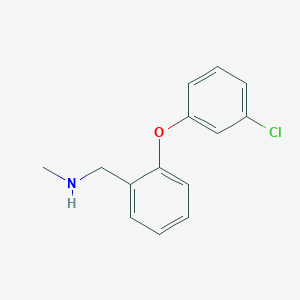
![[(2R,3S,5R)-3-acetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B13924025.png)
![2-morpholino-2-oxoethyl 4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B13924035.png)

